molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Cat. No.: B041581
CAS No.: 108261-07-0
M. Wt: 237.25 g/mol
InChI Key: WXIAEQCTLGPQCD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of the desired compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol involves its interaction with molecular targets in biological systems. It is known to undergo aminoalkylation reactions, which can lead to the formation of biologically active compounds . The specific pathways and molecular targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

Uniqueness

What sets 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol apart is its specific structure, which includes a methoxy group and a dioxolo ring fused to the isoquinoline core

Properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIAEQCTLGPQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

780 mg (2.5 mmol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal (3) was dissolved in 1.6 ml of ethanol. The solution was added with 5 ml of 6N sulfuric acid and refluxed under heating for 2 hours and 45 minutes. After cooling, this solution was made basic by adding a 25% aqueous solution of sodium hydroxide and extracted with 5 ml and then with 2 ml of methylene chloride successively. The extracts were joined, washed with 2 ml of water and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residue was separated by silica gel column chromatography to obtain 360 mg of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6) (yield: 61%) and 110 mg of 4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (8) (yield: 17%).
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
780 mg
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reactant
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1.6 mL
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5 mL
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reactant
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aqueous solution
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Synthesis routes and methods II

Procedure details

5.67 g (20 mmol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal (5) was dissolved in 40 ml of 6N sulfuric acid and the solution was stirred under heating at 76°-77° C. for 1.5 hour. The solution was cooled and added with 25% aqueous solution of sodium hydroxide at a temperature below 30° C. to make the pH of the solution about 11. The solution was extracted with 35 ml and then with 10 ml of methylene chloride successively, and the extracts were joined, washed with 20 ml of water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was added with 12 ml of ethanol and dissolved by heating. Then, the solution was cooled to 5° C. to be crystallized. The crystals were filtered out, washed with 3 ml of cold ethanol and then dried under reduced pressure to obtain 3.71 g of 4-hydroxy-8-methoxy-2-methyl-6,7 -methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6). Yield: 78%, melting point: 152°-153° C.
Quantity
40 mL
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solvent
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aqueous solution
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

62.29 g (0.2 mol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal (3) was dissolved in 400 ml of 6N sulfuric acid and the solution was stirred under heating at 76°-78° C. for 1.5 hour. The solution was cooled and added with 25% aqueous solution of sodium hydroxide at a temperature below 30° C. to make the pH of the solution about 11. Then the solution was extracted with 200 ml and then with 100 ml of methylene chloride successively. The extracts were joined, washed with 100 ml of water and then dried over anhydrous mgnesium sulfate. The salt was filtered out and the magnesium was concentrated under reduced pressure. The residue was added with 120 ml of ethanol and dissolved by heating. Then, the solution was cooled to 5° C. to be crystalized. These crystals are filtered out, washed with 30 ml of cold ethanol and dried under a reduced pressure to obtain 38.09 g of 4-hydroxy- 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (m.p. 151°-153° C., yield: 80.3%).
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
62.29 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
Reaction Step One
[Compound]
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aqueous solution
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0 (± 1) mol
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